molecular formula C10H12O3 B3056996 2,3-Dimethoxy-4-methylbenzaldehyde CAS No. 75889-47-3

2,3-Dimethoxy-4-methylbenzaldehyde

Cat. No.: B3056996
CAS No.: 75889-47-3
M. Wt: 180.2 g/mol
InChI Key: QBIKTQKJHRUMDE-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-4-methylbenzaldehyde: is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and a methyl group attached to the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-4-methylbenzaldehyde typically involves the methylation of 2,3-dihydroxy-4-methylbenzaldehyde. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,3-Dimethoxy-4-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Reagents such as hydrobromic acid or boron tribromide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Hydrobromic acid in acetic acid, boron tribromide in dichloromethane.

Major Products Formed:

    Oxidation: 2,3-Dimethoxy-4-methylbenzoic acid, quinones.

    Reduction: 2,3-Dimethoxy-4-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,3-Dimethoxy-4-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of methoxy and methyl substitutions on the biological activity of benzaldehyde derivatives. It is also used in the synthesis of bioactive molecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.

Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. It is also employed in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-4-methylbenzaldehyde depends on its specific application. In biological systems, it may act by interacting with cellular components such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The methoxy and methyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 2,4-Dimethoxy-3-methylbenzaldehyde
  • 3,4-Dimethoxybenzaldehyde
  • 2,5-Dimethoxy-4-methylbenzaldehyde

Comparison: 2,3-Dimethoxy-4-methylbenzaldehyde is unique due to the specific positions of its methoxy and methyl groups on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity. For instance, the presence of methoxy groups at the 2 and 3 positions may enhance its electron-donating properties, making it more reactive in certain chemical reactions compared to its isomers.

Properties

IUPAC Name

2,3-dimethoxy-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-5-8(6-11)10(13-3)9(7)12-2/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIKTQKJHRUMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435598
Record name 2,3-Dimethoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75889-47-3
Record name 2,3-Dimethoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dimethoxytoluene (2 g, 13.1 mmol) was weighed in a flask and ether was added to the flask. N,N,N′,N′-tetramethylethylenediamine (422 mg, 3.6 mmol) was added to the solution. While stirring, the mixture was cooled down to 0° C. and n-Butyl lithium 1.6M in hexane (2.25 mL, 3.6 mmol) was added slowly over 20 minutes. The solution was stirred at 0° C. for 30 minutes after which the ice bath was removed. The solution became yellow during addition and after removal of the ice bath, a precipitate started forming. The reaction mixture was left stirring overnight at room temperature under nitrogen then cooled down again to 0° C. and DMF (1.23 mL, 15.9 mmol) was added. The homogeneous reaction mixture was stirred at this temperature for 1 hour. The solution was poured onto crushed ice and 15 mL ammonium chloride 1N. The phases were separated and the organic phase was washed with 4 portions of 1N ammonium chloride. The organics were dried over sodium sulphate, filtered and the filtrate was evaporated under vacuum. The crude product was purified on normal silica with DCM to yield 1.27 g (58%) of 14 which was used in the next stage.
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2 g
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422 mg
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2.25 mL
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ice
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1.23 mL
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15 mL
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Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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